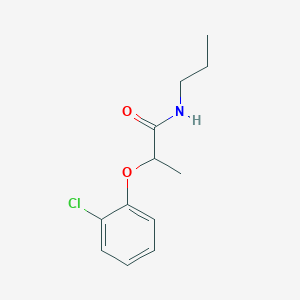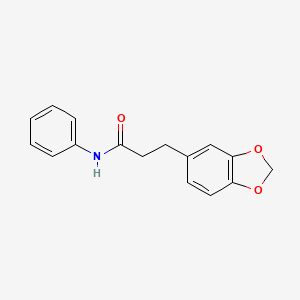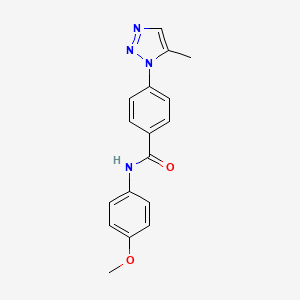![molecular formula C27H25N5O5S B4631693 6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)
6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline
Descripción general
Descripción
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has potential applications in various fields due to its unique chemical structure.
Synthesis Analysis
- Yang et al. (2022) discuss a [3+1+1+1] annulation approach for the synthesis of 3-arylquinolines, which could be relevant for synthesizing variants of the target compound (Yang et al., 2022).
- Desai et al. (2017) report on the synthesis of novel quinoline derivatives, providing insights into potential synthetic pathways (Desai et al., 2017).
Molecular Structure Analysis
- The study by Desai et al. (2017) includes crystal structure analysis of quinoline derivatives, which can inform the structural analysis of the target compound (Desai et al., 2017).
- Fatma et al. (2015) conducted quantum chemical studies on quinoline derivatives, which can be applied to understand the molecular geometry of the target compound (Fatma et al., 2015).
Chemical Reactions and Properties
- Saritha et al. (2022) describe a synthesis approach involving pyrazolo[1,5-a]quinoline, which might be applicable for reactions of the target compound (Saritha et al., 2022).
- Rode et al. (2017) discuss reactions leading to 4-nitroquinolines, which could provide insights into the chemical reactivity of the target compound (Rode et al., 2017).
Physical Properties Analysis
- The studies by Desai et al. (2017) and Fatma et al. (2015) also offer insights into the physical properties of quinoline derivatives, which can be extrapolated to the target compound (Desai et al., 2017); (Fatma et al., 2015).
Chemical Properties Analysis
- The studies by Saritha et al. (2022) and Rode et al. (2017) provide valuable information on the chemical properties of similar quinoline compounds, which could be relevant for understanding the target compound (Saritha et al., 2022); (Rode et al., 2017).
Aplicaciones Científicas De Investigación
Selective Serotonin Uptake Inhibitor
Research on quipazine derivatives, including compounds with quinoline structures, has shown their potential as potent and selective inhibitors of the synaptosomal uptake of serotonin (5-HT), which could have implications in the treatment of depression and other CNS disorders (Vaatstra, Deiman-Van Aalst, & Eigeman, 1981).
Antibacterial Activity
Tetracyclic quinolone antibacterials with novel structures have been synthesized and shown potent activity against both Gram-positive and Gram-negative bacteria. The study highlights the significance of quinoline derivatives in developing new antibacterial agents (Taguchi et al., 1992).
Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. This application is crucial for molecular biology research, offering tools for DNA detection and analysis (Perin et al., 2011).
Synthesis of 3-Arylquinolines
Research into the synthesis of 3-arylquinolines from arylamines, arylaldehydes, and dimethyl sulfoxide (DMSO) showcases the versatility of quinoline derivatives in organic synthesis. This work contributes to the broader field of chemical synthesis, providing new methods for constructing complex quinoline structures (Yang et al., 2022).
Electrophilic Behavior and Reduction Products
The study on nifedipine and similar compounds, including quinoline derivatives, in protic media reveals their electrophilic behavior and the instability of their reduction products. This research can inform pharmaceutical development by understanding the chemical properties and reactions of quinoline-based drugs (Hazard et al., 1991).
Propiedades
IUPAC Name |
(6,8-dimethyl-2-pyridin-3-ylquinolin-4-yl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S/c1-18-14-19(2)26-23(15-18)24(16-25(29-26)20-4-3-9-28-17-20)27(33)30-10-12-31(13-11-30)38(36,37)22-7-5-21(6-8-22)32(34)35/h3-9,14-17H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBQTGOJBJFLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6,8-Dimethyl-2-(pyridin-3-yl)quinolin-4-yl]{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)
![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)